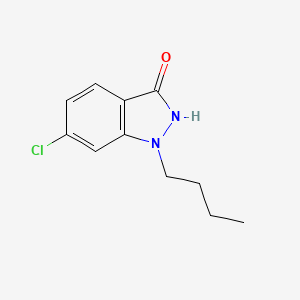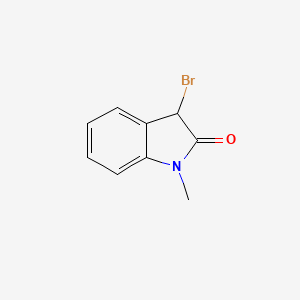
4-Hydrazino-6-ethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-hidrazino-6-etilquinolina es un compuesto químico con la fórmula molecular C11H14ClN3. Se utiliza principalmente en la investigación bioquímica, particularmente en el campo de la proteómica . Este compuesto es conocido por su estructura única, que incluye un grupo hidrazino unido a un anillo de quinolina, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas.
Métodos De Preparación
La síntesis del clorhidrato de 4-hidrazino-6-etilquinolina implica varios pasos. Un método común incluye la reacción de 6-etilquinolina con hidrato de hidrazina en condiciones específicas. La reacción generalmente tiene lugar en presencia de un catalizador y requiere temperatura y presión controladas para garantizar que se obtenga el producto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
El clorhidrato de 4-hidrazino-6-etilquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar diferentes derivados de quinolina.
Reducción: Las reacciones de reducción pueden modificar el grupo hidrazino, lo que lleva a la formación de derivados de amina.
Sustitución: El grupo hidrazino se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-hidrazino-6-etilquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se emplea en estudios que involucran inhibición enzimática e interacciones proteicas.
Medicina: La investigación sobre posibles usos terapéuticos, incluidas las propiedades anticancerígenas y antimicrobianas, está en curso.
Industria: Sirve como intermedio en la producción de varios productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-hidrazino-6-etilquinolina implica su interacción con objetivos moleculares específicos. El grupo hidrazino puede formar enlaces covalentes con los sitios activos de las enzimas, lo que lleva a la inhibición o modificación de la actividad enzimática. Esta interacción puede afectar varias vías bioquímicas, lo que lo convierte en una herramienta útil para estudiar las funciones enzimáticas y desarrollar nuevos fármacos .
Comparación Con Compuestos Similares
El clorhidrato de 4-hidrazino-6-etilquinolina se puede comparar con otros derivados de quinolina, como:
4-Aminoquinolina: Conocido por sus propiedades antimaláricas.
6-Etilquinolina: Un precursor en la síntesis de varios derivados de quinolina.
4-Hidroxiquinolina: Utilizado en la síntesis de productos farmacéuticos y colorantes.
La singularidad del clorhidrato de 4-hidrazino-6-etilquinolina radica en su grupo hidrazino, que proporciona reactividad y aplicaciones distintas en comparación con otros derivados de quinolina .
Propiedades
Número CAS |
1170599-72-0 |
|---|---|
Fórmula molecular |
C11H14ClN3 |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
(6-ethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H |
Clave InChI |
MTFUQQQWJATNLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CN=C2C=C1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)







![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

